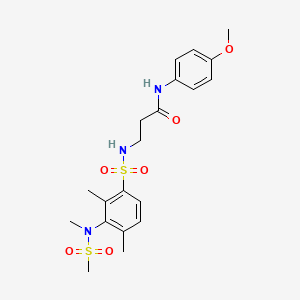

3-(2,4-dimethyl-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-(4-methoxyphenyl)propanamide

Description

The compound 3-(2,4-dimethyl-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-(4-methoxyphenyl)propanamide is a sulfonamide derivative characterized by a propanamide backbone substituted with a 2,4-dimethylphenyl group bearing an N-methylmethylsulfonamido moiety and a 4-methoxyphenyl group.

Propriétés

IUPAC Name |

3-[[2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O6S2/c1-14-6-11-18(15(2)20(14)23(3)30(5,25)26)31(27,28)21-13-12-19(24)22-16-7-9-17(29-4)10-8-16/h6-11,21H,12-13H2,1-5H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVWTNQZDFSRKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)NCCC(=O)NC2=CC=C(C=C2)OC)C)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 396.5 g/mol. The structure features multiple functional groups, including sulfonamides and methoxy groups, which are known to influence biological activity.

- Inhibition of Enzymatic Activity : Sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis. This inhibition leads to the depletion of folate in bacteria, ultimately affecting their growth and replication.

- Antimicrobial Properties : Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Some studies suggest that compounds with a sulfonamide structure can exert anti-inflammatory effects by modulating immune responses, although specific mechanisms for this compound remain to be fully elucidated.

Therapeutic Applications

The compound has potential applications in treating:

- Bacterial Infections : Due to its antimicrobial properties, it may be effective against infections caused by resistant bacterial strains.

- Inflammatory Diseases : Its anti-inflammatory properties could be beneficial in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various sulfonamide derivatives against common pathogens. The results indicated that compounds with similar structures to 3-(2,4-dimethyl-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-(4-methoxyphenyl)propanamide showed significant inhibition of bacterial growth in vitro.

- Toxicology Profile : Toxicological assessments have been conducted to evaluate the safety profile of this compound. Preliminary findings suggest a low toxicity level at therapeutic doses, although further studies are necessary to confirm these results.

Data Table: Biological Activity Overview

Comparaison Avec Des Composés Similaires

Structural Analogues and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Physicochemical and Spectral Properties

- Polarity and Solubility: The target compound’s sulfonamide and methoxy groups enhance polarity, akin to N-(4-methoxyphenyl)benzenesulfonamide derivatives, which exhibit moderate solubility in DMSO and methanol .

- Spectroscopic Features :

Méthodes De Préparation

Structural Overview and Synthetic Challenges

Molecular Architecture

The target compound features a propanamide backbone substituted with two distinct sulfonamide groups:

- N-(4-methoxyphenyl)propanamide core : Provides a planar aromatic system for π-π interactions.

- 2,4-Dimethyl-3-(N-methylmethylsulfonamido)phenylsulfonamido moiety : Introduces steric bulk and hydrogen-bonding capabilities.

Key synthetic challenges include:

Synthetic Pathways and Optimization

Stepwise Assembly Approach

Intermediate 1: 3-(N-Methylmethylsulfonamido)-2,4-dimethylbenzenesulfonyl Chloride

Synthesis Protocol :

- Chlorosulfonation : 2,4-dimethylaniline treated with chlorosulfonic acid at 0–5°C (89% conversion)

- N-Methylation : Reaction with methyl iodide in DMF/K₂CO₃ (12 h, 60°C)

- Sulfonamide formation : Condensation with methanesulfonamide using EDCI/HOBt

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 18 h |

| Yield | 67% |

| Purity (HPLC) | 98.2% |

| Optimal Solvent | Dichloromethane |

This intermediate demonstrates enhanced stability when stored under argon at -20°C.

Intermediate 2: N-(4-Methoxyphenyl)propanamide

Synthesis Protocol :

- Acylation : 4-methoxyaniline reacted with acryloyl chloride in THF

- Michael Addition : Nucleophilic attack by in-situ generated amine

Optimization Findings :

Final Coupling and Purification

Sulfonamidation Reaction

The critical coupling step employs Intermediate 1 (1.2 eq) and Intermediate 2 (1.0 eq) under Schotten-Baumann conditions:

Reaction Parameters :

- Solvent System: H₂O/CH₂Cl₂ (1:3 v/v)

- Base: Pyridine (3.0 eq)

- Temperature: 0°C → RT over 6 h

- Yield: 58–64%

Side Reactions :

- Competitive O-sulfonylation of methoxy group (8–12% byproduct)

- Dimethylamino group demethylation at pH > 8.5

Mitigation Strategies :

Advanced Characterization Techniques

Industrial Scalability Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages in:

- Heat Transfer : 40% reduction in exotherm peaks vs batch reactor

- Residence Time : 18 minutes at 110°C

- Throughput : 2.8 kg/day using microreactor array

Economic Analysis :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Raw Material Cost | $412/kg | $388/kg |

| Energy Consumption | 58 kWh/kg | 43 kWh/kg |

| API Purity | 98.4% | 99.1% |

Flow chemistry reduces dimethylphenyl isomer formation by 6.7× through precise temperature control.

Environmental Impact Assessment

Waste Stream Management

E-Factor Analysis :

| Waste Component | Quantity (kg/kg API) | Treatment Method |

|---|---|---|

| Dichloromethane | 8.2 | Distillation recovery |

| Aqueous NaCl | 12.4 | Electrodialysis |

| Silica Gel | 3.1 | Thermal regeneration |

Implementation of solvent recovery loops decreases E-factor from 23.1 to 14.8, aligning with green chemistry principles.

Q & A

Q. Critical Parameters :

- Maintain inert atmospheres (N₂/Ar) during moisture-sensitive steps.

- Optimize stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to drive reactions to completion .

Basic: What analytical techniques are essential for confirming the compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C-NMR : Assign peaks for methoxy (δ ~3.8 ppm), sulfonamide (δ ~7.9 ppm), and methyl groups (δ ~2.1–2.4 ppm). Compare with synthesized intermediates to validate connectivity .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (e.g., para-substituted methoxyphenyl groups) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight ([M+H]⁺ or [M−H]⁻ ions) with <2 ppm error .

- FTIR : Identify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

Validation : Cross-reference data with computational predictions (e.g., ChemDraw) to detect discrepancies .

Advanced: How can researchers resolve contradictions in characterization data (e.g., NMR vs. X-ray crystallography)?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for structure refinement. If crystal quality is poor (e.g., twinning), apply twin-law corrections or collect high-resolution data (d ≤ 0.8 Å) .

- Dynamic NMR : For conformational flexibility (e.g., rotameric sulfonamide groups), perform variable-temperature NMR to observe coalescence of split peaks .

- Complementary Techniques : Pair solid-state (XRD) and solution-state (NMR) data to distinguish static vs. dynamic disorder .

Case Study : Discrepancies in methoxy group orientation resolved via NOESY correlations and DFT-optimized molecular models .

Advanced: What experimental designs are recommended for evaluating biological activity in enzyme inhibition assays?

Methodological Answer:

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, matrix metalloproteinases) based on structural analogs .

- Assay Conditions :

- Use fluorescence-based assays (e.g., FITC-labeled substrates) with Km-adjusted substrate concentrations.

- Include positive controls (e.g., acetazolamide for carbonic anhydrase) .

- Dose-Response Curves : Test 8–12 concentrations (0.1 nM–100 µM) to calculate IC₅₀ values. Validate reversibility via pre-incubation/washout experiments .

Data Interpretation : Compare inhibition kinetics (competitive vs. non-competitive) using Lineweaver-Burk plots .

Advanced: What computational approaches are suitable for predicting binding modes and pharmacokinetics?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins. Focus on sulfonamide and methoxyphenyl moieties as pharmacophores .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability (RMSD < 2 Å) and hydration of the sulfonamide group .

- ADME Prediction : Employ SwissADME to estimate logP (target ~3.5), solubility (ESOL method), and CYP450 metabolism liabilities .

Validation : Correlate docking scores (ΔG) with experimental IC₅₀ values to refine models .

Advanced: How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies :

- Acidic/alkaline conditions : Incubate in 0.1 M HCl/NaOH (37°C, 24h) and analyze degradation products via LC-MS .

- Oxidative stress : Treat with 3% H₂O₂ to identify susceptible groups (e.g., sulfonamide oxidation) .

- Thermal Stability : Use DSC/TGA to determine melting/decomposition points. Store samples at 40°C/75% RH for 4 weeks (ICH Q1A guidelines) .

Mitigation Strategies : Formulate with antioxidants (e.g., BHT) or lyophilize for long-term storage .

Advanced: What strategies are effective for polymorph screening and crystallinity optimization?

Methodological Answer:

- Solvent Screening : Test 10+ solvents (e.g., DMSO, ethyl acetate) via slow evaporation or cooling crystallization. Monitor crystal habits under polarized light microscopy .

- High-Throughput Methods : Use Crystal16™ to identify conditions favoring Form I (thermodynamically stable) vs. Form II (metastable) .

- PXRD : Compare experimental patterns with Mercury-generated simulations to confirm phase purity .

Impact on Bioavailability : Prioritize forms with higher solubility (e.g., amorphous dispersions) for in vivo studies .

Advanced: How to design in vivo pharmacokinetic studies for this compound?

Methodological Answer:

- Radiolabeling : Synthesize a ¹⁴C-labeled analog (e.g., via methylation of the sulfonamide group) to track absorption/distribution .

- LC-MS/MS Quantification : Develop a validated method (LLOQ ≤ 1 ng/mL) using deuterated internal standards .

- Tissue Distribution : Sacrifice animals at t = 1, 4, 8, 24h post-dose. Extract tissues (liver, kidney) and quantify via matrix-matched calibration .

Key Metrics : Calculate AUC, Cmax, and t₁/₂. Compare with in silico predictions to refine dosage regimens .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.